molecular formula C12H8Cl2N2O4S B7544260 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide

Cat. No.: B7544260
M. Wt: 347.2 g/mol
InChI Key: PUCSCFBSGYQQIF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of chloro, nitro, and sulfonamide functional groups, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-2-1-3-9(6-8)15-21(19,20)12-7-10(16(17)18)4-5-11(12)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCSCFBSGYQQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide typically involves the reaction of 3-chloroaniline with 2-chloro-5-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Continuous flow reactors and automated systems are often employed to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro groups can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.

    Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of 2-chloro-N-(3-chlorophenyl)-5-aminobenzenesulfonamide.

    Oxidation: Formation of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonic acid.

Scientific Research Applications

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)-5-nitrobenzenesulfonamide
  • 2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide
  • N-(2-bromophenyl)-2-chloro-5-nitrobenzenesulfonamide

Uniqueness

2-chloro-N-(3-chlorophenyl)-5-nitrobenzenesulfonamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chloro and nitro groups on the benzene ring can significantly affect the compound’s chemical behavior and interaction with biological targets, making it distinct from its analogs.

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